

# Crystal Structure Analysis of 1H-Indole-7-Carbohydrazide: A Technical Overview

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## Compound of Interest

Compound Name: 1H-indole-7-carbohydrazide

Cat. No.: B1298938

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Disclaimer: As of the latest literature review, a complete, publicly available crystal structure analysis specifically for **1H-indole-7-carbohydrazide** has not been reported. This technical guide, therefore, presents a representative methodology and hypothetical data based on the analysis of closely related indole derivatives. The experimental protocols and data tables are compiled from established techniques in the field of crystallography and are intended to serve as a practical guide for the analysis of this or similar compounds.

## Introduction

Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. **1H-indole-7-carbohydrazide**, a molecule featuring the indole scaffold linked to a carbohydrazide group, presents a promising candidate for further investigation. The carbohydrazide moiety is known to be a versatile synthon for the creation of various heterocyclic compounds and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

Understanding the three-dimensional structure of **1H-indole-7-carbohydrazide** is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents. X-ray crystallography remains the gold standard for determining the precise atomic arrangement in a crystalline solid, providing valuable insights into molecular geometry, conformation, and intermolecular interactions. This guide outlines the essential experimental

procedures and data analysis involved in the crystal structure determination of an indole-based carbohydrazide.

## Experimental Protocols

The determination of the crystal structure of **1H-indole-7-carbohydrazide** would involve three primary stages: synthesis and crystallization, single-crystal X-ray diffraction data collection, and structure solution and refinement.

### Synthesis and Crystallization of 1H-Indole-7-Carbohydrazide

The synthesis of **1H-indole-7-carbohydrazide** can be achieved through the reaction of the corresponding ester, methyl 1H-indole-7-carboxylate, with hydrazine hydrate.<sup>[1][2]</sup>

Synthesis Protocol:

- **Esterification:** 1H-indole-7-carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 1H-indole-7-carboxylate.
- **Hydrazinolysis:** The resulting ester is then dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrazine hydrate.<sup>[1][2]</sup> The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
- **Isolation:** Upon completion, the reaction mixture is cooled, and the precipitated **1H-indole-7-carbohydrazide** is collected by filtration, washed with a cold solvent, and dried under vacuum.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.

- **Solvent Selection:** A suitable solvent or solvent system is identified in which the compound has moderate solubility. Common solvents for indole derivatives include ethanol, methanol, acetonitrile, or mixtures thereof with water.
- **Slow Evaporation:** A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days,

leading to the formation of single crystals.

- Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution reduces the solubility of the compound, promoting crystallization.

## Single-Crystal X-ray Diffraction

Data Collection Protocol:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector (e.g., CCD or CMOS).
- A series of diffraction images are collected as the crystal is rotated through a range of angles.
- The collected data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

## Structure Solution and Refinement

The crystal structure is solved and refined using specialized software packages.

- Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

## Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from a successful crystal structure analysis of a compound like **1H-indole-7-carbohydrazide**. The

values presented are hypothetical and representative of similar indole derivatives.<sup>[3][4]</sup>

Table 1: Crystal Data and Structure Refinement Parameters

Parameter	Value
Empirical formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O
Formula weight	175.19
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 8.5(1) Å, α = 90°
	b = 12.3(2) Å, β = 105.2(1)°
	c = 9.8(1) Å, γ = 90°
Volume	1000(3) Å <sup>3</sup>
Z	4
Density (calculated)	1.165 Mg/m <sup>3</sup>
Absorption coefficient	0.081 mm <sup>-1</sup>
F(000)	368
Crystal size	0.25 x 0.20 x 0.15 mm <sup>3</sup>
Theta range for data collection	2.50 to 28.00°
Reflections collected	5000
Independent reflections	2300 [R(int) = 0.03]
Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	2300 / 0 / 120
Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I>2sigma(I)]	R1 = 0.045, wR2 = 0.120

R indices (all data)	R1 = 0.055, wR2 = 0.135
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Largest diff. peak and hole	0.30 and -0.25 e.Å <sup>-3</sup>
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Table 2: Selected Bond Lengths (Å)

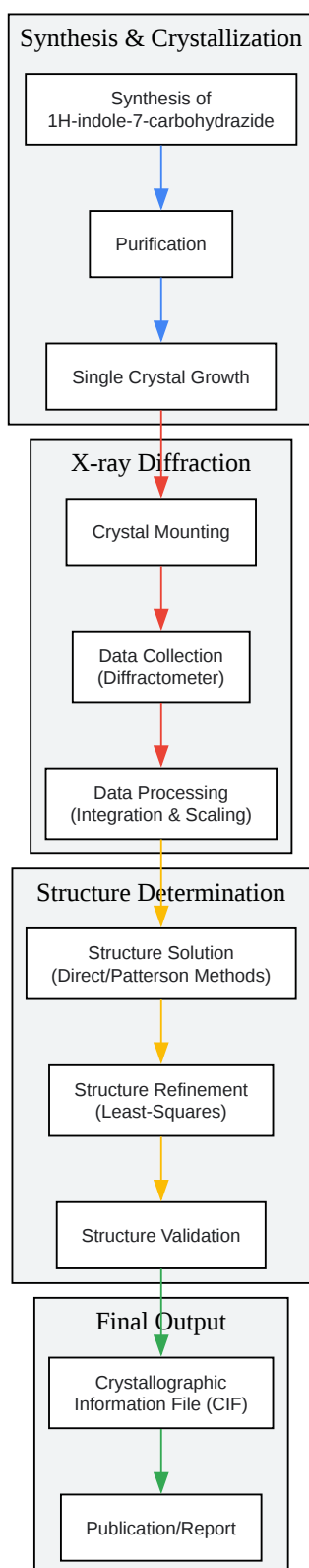
Bond	Length (Å)
N1-C8	1.37(1)
N1-H1	0.86(1)
C7-C8	1.40(1)
C7-C9	1.45(1)
C9-O1	1.24(1)
C9-N2	1.33(1)
N2-N3	1.41(1)
N2-H2	0.88(1)
N3-H3A	0.90(1)
N3-H3B	0.90(1)

Table 3: Selected Bond Angles (°)

Angle	Degrees (°)
C8-N1-H1	125(1)
C7-C8-N1	108(1)
C8-C7-C9	128(1)
O1-C9-C7	121(1)
O1-C9-N2	123(1)
C7-C9-N2	116(1)
C9-N2-N3	120(1)
C9-N2-H2	120(1)
N3-N2-H2	119(1)

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in crystal structure analysis.



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